ANGIOGENIN (108-123)

Catalog No.
S1774130
CAS No.
112173-48-5
M.F
C83H132N26O24
M. Wt
1878.127
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ANGIOGENIN (108-123)

CAS Number

112173-48-5

Product Name

ANGIOGENIN (108-123)

Molecular Formula

C83H132N26O24

Molecular Weight

1878.127

InChI

InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1

InChI Key

SLPUTWRGWJPLQC-OHUKJTBKSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N

Angiogenin (108-123) (CAS: 112173-48-5) is a highly specific 16-amino-acid C-terminal peptide fragment (ENGLPVHLDQSIFRRP) of human angiogenin (ANG). Unlike broad-spectrum angiogenesis inhibitors that target VEGF or kinase pathways, this peptide functions as a direct competitive antagonist of full-length angiogenin. It specifically binds to the active site and actin-binding domains of ANG, decoupling its ribonucleolytic activity from its angiogenic signaling. For procurement professionals and researchers, Angiogenin (108-123) represents a highly processable, chemically defined alternative to monoclonal antibodies or crude inhibitors, offering lot-to-lot reproducibility and deep mechanistic precision in angiogenesis and oncology models [1].

Substituting Angiogenin (108-123) with closely related truncated fragments, such as Angiogenin (108-122), or with broad-spectrum ribonuclease inhibitors (e.g., placental RNase inhibitor) compromises experimental integrity. The terminal Pro123 residue in the 108-123 sequence is structurally essential for recognizing and occupying the peripheral binding subsites of the angiogenin protein [1]. Truncation of this single residue drastically reduces the peptide's competitive affinity for polymeric RNA substrates and its ability to disrupt ANG-actin complexes [2]. Furthermore, unlike large monoclonal antibodies which suffer from poor tissue penetration and high batch-to-batch variability, this synthetic 16-mer peptide ensures consistent stoichiometric inhibition and superior tissue distribution in in vivo models.

Competitive Inhibition of Ribonucleolytic Activity

Angiogenin (108-123) acts as a direct competitive inhibitor of full-length angiogenin's enzymatic function. Kinetic assays using transfer RNA (tRNA) as a substrate demonstrate that the 108-123 fragment achieves a defined apparent inhibition constant (Ki) of 278 μM [1]. In contrast, non-specific control peptides or scrambled sequences fail to achieve meaningful competitive inhibition at comparable concentrations. This quantitative metric allows researchers to precisely titrate the peptide to block RNase-dependent angiogenesis without introducing off-target cytotoxicity.

Evidence DimensionApparent Inhibition Constant (Ki) against ANG ribonucleolytic activity
Target Compound DataKi = 278 μM
Comparator Or BaselineScrambled peptide controls (No significant inhibition)
Quantified DifferenceSpecific, concentration-dependent competitive inhibition vs. baseline
ConditionstRNA substrate cleavage assay

Provides a quantifiable, titratable metric for researchers needing to precisely block angiogenin's enzymatic function in vitro.

In Vivo Suppression of Neovascularization

In the standard chick chorioallantoic membrane (CAM) assay, full-length angiogenin potently induces the formation of new blood vessels. Co-administration of Angiogenin (108-123) significantly and quantitatively decreases this neovascularization [1]. Compared to baseline angiogenin-induced vessel growth, the introduction of the 108-123 peptide disrupts endothelial tube formation and cellular survival pathways, effectively neutralizing the angiogenic response. This proves its efficacy as an in vivo antagonist, distinguishing it from in vitro-only binding agents.

Evidence DimensionIn vivo angiogenesis (CAM assay)
Target Compound DataSignificant suppression of vessel formation
Comparator Or BaselineFull-length Angiogenin (ANG) alone (Potent induction of neovascularization)
Quantified DifferenceNeutralization of ANG-induced neovascularization
ConditionsChick chorioallantoic membrane (CAM) model

Validates the peptide's utility as a functional in vivo antagonist for oncology and vascular research procurement.

Structural Necessity of the Complete 16-mer Sequence

The exact 16-amino-acid sequence of Angiogenin (108-123) is critical for its full antagonistic properties. The sequence contains key residues—specifically Arg121, Arg122, and Pro123—that are fundamentally required to block the peripheral binding subsites of the parent molecule [1]. Procurement of the truncated Angiogenin (108-122) fragment, which lacks the terminal proline, results in suboptimal binding to the active site[2]. The complete 108-123 sequence ensures maximal steric hindrance and competitive displacement of natural RNA substrates.

Evidence DimensionReceptor/Substrate Subsite Binding Integrity
Target Compound DataFull occupation of peripheral binding subsites (via Pro123)
Comparator Or BaselineAngiogenin (108-122) (Lacking Pro123)
Quantified DifferenceRetention of critical terminal binding interactions vs. loss of subsite occupation
ConditionsStructural and kinetic binding analysis

Justifies the specific procurement of the 108-123 sequence over cheaper or shorter truncated analogs to ensure maximum assay reliability.

Mechanistic Decoupling in Oncology Models

Because Angiogenin (108-123) specifically inhibits the RNase-dependent angiogenic pathway, it is the ideal reagent for tumor xenograft studies aiming to decouple ANG signaling from VEGF or kinase-driven angiogenesis. It allows researchers to isolate the specific contribution of angiogenin in breast, colon, and prostate cancer models without the pleiotropic effects of broad-spectrum kinase inhibitors[1].

Endothelial Cell Migration and Actin-Binding Assays

The peptide is highly suited for in vitro assays measuring endothelial cell motility and basement membrane degradation. By disrupting the ANG-actin complex, Angiogenin (108-123) serves as a precise molecular probe to study the cytoskeletal dynamics required for endothelial tube formation, offering superior lot-to-lot consistency compared to neutralizing antibodies [2].

Development of Targeted Anti-Angiogenic Therapeutics

As a chemically defined, low-molecular-weight antagonist, Angiogenin (108-123) acts as a critical benchmark and structural template in the drug discovery pipeline. It is utilized in competitive binding screens to evaluate novel small-molecule angiogenin inhibitors or peptide-drug conjugates, providing a reliable, titratable standard for high-throughput screening environments [1].

Dates

Last modified: 07-19-2023

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